L-Cysteic acid

描述

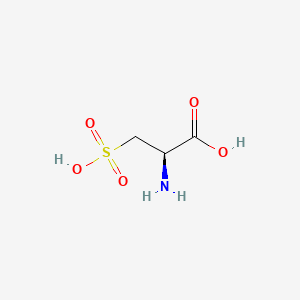

This compound is a beta-sulfoalanine. It is an amino acid with a C-terminal sulfonic acid group which has been isolated from human hair oxidized with permanganate. It occurs normally in the outer part of the sheep's fleece, where the wool is exposed to light and weather.

This compound has been reported in Tsuga heterophylla, Picea glauca, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075424 | |

| Record name | L-Alanine, 3-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-40-8 | |

| Record name | L-Cysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-cysteic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine, 3-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W2DJ6N5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific History of L-Cysteic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a non-proteinogenic amino acid, holds a significant place in the history of biochemistry, particularly in the structural analysis of proteins. Its discovery and subsequent study were pivotal in understanding the nature of disulfide bonds and the composition of complex proteins like keratin. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of L-cystine, an amino acid abundant in keratin-rich tissues such as wool and hair. In the early 20th century, chemists studying the amino acid composition of proteins faced a challenge in the accurate quantification of L-cystine due to its instability during acid hydrolysis.

The breakthrough came with the application of strong oxidizing agents. It was observed that the oxidation of L-cystine yielded a more stable, water-soluble compound that could be reliably quantified. This compound was identified as this compound. While a single definitive "discovery" paper is not commonly cited, the use of this compound as an analytical tool became established through the work of numerous researchers in the field of protein and wool chemistry. A significant body of work in the mid-20th century focused on the use of performic acid to oxidize cystine residues in proteins to cysteic acid for quantitative analysis.[1][2] this compound has been isolated from human hair oxidized with permanganate (B83412) and is known to occur naturally in the outer parts of sheep's fleece exposed to light and weather.[3][4][5][6]

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in the table below, providing a ready reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₅S | [7] |

| Molar Mass | 169.16 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | Decomposes around 267-272 °C | [5][8] |

| Solubility in Water | Soluble | [8] |

| pKa | 1.3 (at 25°C) | [4] |

| Optical Activity [α]20/D | +7.5 ± 0.5° (c = 5% in H₂O) | [5] |

Key Experimental Protocols

The preparation and analysis of this compound have been central to various biochemical methodologies. Below are detailed protocols for its synthesis and analysis, derived from established methods.

Synthesis of this compound by Oxidation of L-Cystine

3.1.1. Performic Acid Oxidation

This method is widely used for the quantitative conversion of L-cystine to this compound, especially in the context of protein analysis.

Materials:

-

L-cystine

-

Formic acid (98-100%)

-

Hydrogen peroxide (30%)

-

Hydrobromic acid (48%) (optional, for removal of excess performic acid)

-

Lyophilizer

Protocol:

-

Preparation of Performic Acid: In a clean, glass-stoppered flask, mix 19 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1-2 hours to allow for the formation of performic acid.

-

Oxidation: Dissolve or suspend the L-cystine sample in the freshly prepared performic acid. The reaction is typically carried out at a low temperature (e.g., 0°C) for 2-4 hours.

-

Removal of Reagents: After the oxidation is complete, the excess performic acid and formic acid are removed. This is typically achieved by dilution with water followed by lyophilization. Alternatively, a small amount of hydrobromic acid can be added to decompose the excess performic acid before lyophilization.

-

Hydrolysis (for protein samples): If the starting material is a protein, the oxidized sample is then subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the this compound residues.

-

Analysis: The resulting this compound can be quantified using amino acid analysis or other chromatographic techniques.

3.1.2. Oxidation with Chlorine

This method provides an efficient route to this compound and its esters.[9][10]

Materials:

-

L-cystine

-

Water or appropriate alcohol (for ester synthesis)

-

Chlorine gas

-

Stirring apparatus

Protocol:

-

Reaction Setup: Suspend L-cystine in water (for this compound) or the desired alcohol (for this compound esters) in a reaction vessel equipped with a stirrer and a gas inlet.

-

Chlorination: Bubble chlorine gas through the stirred suspension at room temperature. The reaction progress can be monitored by the dissolution of the solid L-cystine.

-

Work-up: Once the reaction is complete (typically when the solution becomes clear), the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

3.1.3. Paired Electrolysis Method

A high-yield and high-purity method for the simultaneous synthesis of L-cysteine and this compound from L-cystine.[11][12]

Materials:

-

L-cystine

-

Hydrochloric acid

-

Hydrobromic acid

-

H-style electrolytic cell with graphite (B72142) electrodes

-

DC power supply

-

Magnetic pump

Protocol:

-

Electrolyte Preparation: Prepare two solutions of L-cystine (e.g., 0.6 mol/dm³): one dissolved in hydrochloric acid for the cathodic cell and another in hydrobromic acid for the anodic cell.

-

Electrolysis: Fill the respective cells of the H-style electrolytic cell with the prepared solutions. Connect the cells with a magnetic pump to circulate the electrolytes. Apply a constant current density (e.g., 7 A/dm²) between the graphite electrodes.

-

Reaction Monitoring: The reaction in the anodic cell involves the oxidation of bromide to bromine, which then oxidizes L-cystine to this compound. In the cathodic cell, L-cystine is reduced to L-cysteine.

-

Product Isolation: Upon completion of the electrolysis, the products in each cell are isolated. This compound can be recovered from the anolyte, and L-cysteine from the catholyte, typically through crystallization or chromatographic methods.

Signaling and Metabolic Pathways

This compound is not only a product of chemical oxidation but also a metabolite in various biological pathways.

This compound Degradation

In some organisms, this compound can be metabolized. For instance, the enzyme L-cysteate sulfo-lyase catalyzes the conversion of this compound to pyruvate, sulfite, and ammonia.[8]

Caption: Degradation of this compound.

Biosynthesis from L-Cysteine

This compound is primarily formed through the oxidation of L-cysteine. This process can occur both chemically and enzymatically.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C3H7NO5S | CID 72886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cysteic acid - Wikipedia [en.wikipedia.org]

- 9. Efficient preparation of this compound and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Endogenous Role of L-Cysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid (L-CA), a sulfur-containing amino acid, is an endogenous metabolite produced from the oxidation of L-cysteine.[1][2] While structurally similar to the excitatory neurotransmitter glutamate (B1630785), the comprehensive role of L-CA in mammalian physiology and pathology is an evolving area of research. This technical guide provides a detailed overview of the biosynthesis, metabolism, physiological functions, and pathological implications of L-CA. It includes quantitative data, experimental protocols, and visualizations of key pathways to support further investigation and drug development efforts.

Biosynthesis and Metabolism

This compound is primarily formed through the oxidation of the thiol group of L-cysteine.[1] This conversion can occur both enzymatically and non-enzymatically. In humans, L-CA is involved in the metabolic pathway of taurine (B1682933) and hypotaurine. It can be converted to taurine by the enzyme cysteine sulfinic acid decarboxylase.

The biosynthesis of L-cysteine, the precursor to L-CA, is a tightly regulated process in microorganisms like E. coli and C. glutamicum.[3][4] L-serine is synthesized from the glycolytic intermediate 3-phosphoglyceric acid and is then converted to L-cysteine.[4][5]

Caption: Biosynthesis of this compound from L-Cysteine and its subsequent metabolism to Taurine.

Physiological Roles

The primary physiological roles of this compound are centered in the central nervous system (CNS), where it acts as an excitatory amino acid.[6]

-

Excitatory Neurotransmission: L-CA exhibits neuroexcitatory properties, primarily by interacting with glutamate receptors.[7][8] Specifically, it has been shown to act on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, and at higher concentrations, it may also interact with quisqualate receptors.[7]

-

Neuromodulation: L-CA can modulate neuronal activity and synaptic plasticity. Its ability to act as an agonist at several rat metabotropic glutamate receptors (mGluRs) suggests a role in fine-tuning synaptic transmission.

-

Neuroprotection: The precursor of L-CA, L-cysteine, has demonstrated neuroprotective effects in various models of brain injury, such as subarachnoid hemorrhage and hypoxia-ischemia.[9][10] These effects are often mediated through the production of endogenous hydrogen sulfide (B99878) (H2S).[9][10] L-cysteine treatment has been shown to reduce brain edema, neuronal cell death, and improve neurobehavioral function.[10]

Signaling Pathways

This compound exerts its effects by activating specific signaling cascades, primarily through its interaction with glutamate receptors.

Glutamate Receptor Signaling:

Glutamate receptors are broadly classified into ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[11][12][13]

-

Ionotropic Glutamate Receptors (iGluRs): L-CA's action at NMDA receptors leads to the opening of ion channels, resulting in an influx of Ca2+ ions. This increase in intracellular calcium is a critical event that triggers various downstream signaling pathways involved in synaptic plasticity and, in excess, excitotoxicity.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger systems.[11][13] mGluRs are divided into three groups. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: this compound signaling through a Gq-coupled metabotropic glutamate receptor.

Pathophysiological Roles

Dysregulation of this compound levels and its signaling pathways may contribute to various pathological conditions.

-

Excitotoxicity: Similar to glutamate, excessive activation of NMDA receptors by L-CA can lead to an overload of intracellular calcium, triggering a cascade of events that result in neuronal cell death. This process, known as excitotoxicity, is implicated in neurodegenerative diseases and ischemic brain injury.[7][8]

-

Neurodegenerative Disorders: The potential involvement of L-cysteine, the precursor to L-CA, in neurodegenerative processes has been a topic of consideration.[7] The bicarbonate-sensitive excitotoxic nature of L-cysteine suggests that its dysregulation could contribute to neuronal damage.[7]

-

Schizophrenia: Altered glutamate signaling is a key hypothesis in the pathophysiology of schizophrenia. The cystine-glutamate antiporter system, which influences extracellular glutamate levels, is a potential therapeutic target.[14] N-acetylcysteine, a cysteine prodrug, has shown promise in reversing some of the psychotomimetic effects in animal models of schizophrenia.[14]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Binding Site | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Tissue | Reference |

| Na+-independent specific binding site | L-[35S]cysteic acid | 474 | 3.29 | Rat cerebral cortex synaptic membranes | [6] |

Table 2: Michaelis Constant (Km) for Enzymes Acting on this compound

| Enzyme | Km (mM) | Reference |

| GADCase/CADCaseII | 5.4 | [15] |

| CADCase I | 0.22 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound.

1. Measurement of this compound in Biological Samples

A common method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC).[17] Due to the instability of cysteine and cystine during acid hydrolysis, they are often oxidized to the more stable this compound form for accurate quantification.[18][19][20]

-

Sample Preparation (Performic Acid Oxidation and Acid Hydrolysis):

-

To accurately determine cysteine/cystine content, samples are first oxidized with performic acid to convert cysteine and cystine to this compound.[17][19][20]

-

The sample is mixed with a performic acid reagent and stored in ice or at 4°C overnight.[17][19]

-

Excess performic acid is then neutralized, typically with hydrobromic acid.[19]

-

The sample is evaporated to dryness under a nitrogen atmosphere.[17]

-

The dried residue is then subjected to acid hydrolysis, commonly with 6 M HCl at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.[19]

-

-

HPLC Analysis (Pre-column Derivatization):

-

The hydrolyzed sample is reconstituted in a suitable buffer.

-

Automated pre-column derivatization is often employed for ease of use and high-speed analysis.[17] This involves mixing the sample with derivatization reagents (e.g., OPA reagent, mercaptopropionic acid reagent) within the autosampler.[17]

-

The derivatized amino acids are then separated on a reverse-phase column (e.g., Shim-pack XR-ODSII).[17]

-

Detection is typically achieved using a fluorescence detector.

-

Caption: Workflow for the quantification of this compound in biological samples via HPLC.

2. Receptor Binding Assay

To characterize the interaction of this compound with its receptors, radioligand binding assays are employed.

-

Membrane Preparation:

-

Crude synaptic membranes are prepared from the tissue of interest (e.g., rat cerebral cortex).

-

The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

-

-

Binding Assay:

-

The membranes are incubated with a radiolabeled ligand, such as L-[35S]cysteic acid.[6]

-

The incubation is carried out at a specific temperature (e.g., 37°C) and pH (e.g., 7.4) for a set duration to reach equilibrium.[6]

-

To determine non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of an unlabeled competitor.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

-

Conclusion and Future Directions

This compound is an important endogenous molecule with significant roles in the central nervous system. Its function as an excitatory amino acid and its interaction with glutamate receptors position it as a key player in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound pathways. Future research should focus on elucidating the specific contributions of L-CA to various disease states, identifying and characterizing its transporters, and developing selective pharmacological tools to modulate its activity for therapeutic benefit.

References

- 1. Cysteic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H7NO5S | CID 72886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolic pathways and biotechnological production of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cysteine sulfinic acid in the central nervous system: specific binding of [35S]cysteic acid to cortical synaptic membranes--an investigation of possible binding sites for cysteine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Contribution of Cystine-Glutamate Antiporters to the Psychotomimetic Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | Endogenous Metabolite | GADCase | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. shimadzu.com [shimadzu.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the L-Cysteic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-cysteic acid biosynthesis pathway. It details the enzymatic and non-enzymatic reactions, presents quantitative data for key enzymes, outlines detailed experimental protocols, and illustrates the pathway and associated workflows through diagrams. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of amino acid metabolism, redox biology, and drug development.

Introduction to this compound

This compound, also known as 3-sulfo-L-alanine, is a sulfonic acid-containing amino acid derived from the oxidation of L-cysteine.[1][2] While not one of the 20 proteinogenic amino acids, this compound and its precursor, L-cysteine sulfinic acid, are important intermediates in cellular metabolism.[2] They play roles in cysteine catabolism, taurine (B1682933) biosynthesis, and cellular redox homeostasis.[3][4] An imbalance in cysteine metabolism has been implicated in various pathological conditions, making the study of this pathway relevant for understanding disease mechanisms and identifying potential therapeutic targets.[5]

Core Biosynthesis Pathways of this compound

The formation of this compound in biological systems occurs through two primary routes: the principal mammalian pathway involving the oxidation of L-cysteine, and an alternative pathway found in some bacteria.

The Principal Mammalian Pathway

In mammals, this compound is primarily synthesized through a two-step oxidative process starting from L-cysteine.

Step 1: Oxidation of L-Cysteine to L-Cysteine Sulfinic Acid

The initial and rate-limiting step is the oxidation of the thiol group of L-cysteine to a sulfinic acid, forming L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine). This reaction is catalyzed by the non-heme iron-containing enzyme, cysteine dioxygenase (CDO) .[5]

-

Enzyme: Cysteine Dioxygenase (CDO; EC 1.13.11.20)[5]

-

Reaction: L-cysteine + O₂ → L-cysteine sulfinic acid[5]

Step 2: Oxidation of L-Cysteine Sulfinic Acid to this compound

L-cysteine sulfinic acid can be further oxidized to this compound. This step can occur both enzymatically and non-enzymatically. While the specific enzyme responsible for this conversion in mammals, a putative "cysteine sulfinic acid oxidase," is not well-characterized, the non-enzymatic oxidation is known to be promoted by reactive oxygen species (ROS).[6][7]

-

Enzymatic/Non-enzymatic Reaction: L-cysteine sulfinic acid + [O] → this compound

The non-enzymatic pathway is particularly relevant under conditions of oxidative stress where the cellular redox environment is shifted towards a more oxidizing state.[6]

Alternative Bacterial Pathway: Cysteate Synthase

Some bacteria utilize an alternative pathway for the direct synthesis of this compound, bypassing the L-cysteine intermediate. This pathway involves the enzyme cysteate synthase .

-

Reaction: O-phospho-L-serine + sulfite (B76179) → L-cysteate + phosphate[8][10]

This pathway represents a direct route for the incorporation of sulfite into an amino acid backbone.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway and its subsequent metabolism.

Table 1: Kinetic Parameters of Cysteine Dioxygenase (CDO)

| Organism/Source | Km for L-cysteine (mM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | Notes |

| Recombinant Rat | 0.4 | 20.0 | 7.7 | The enzyme showed high specificity for L-cysteine.[9] |

Table 2: Kinetic Parameters of Cysteine Sulfinic Acid Decarboxylase (CSAD)

| Organism/Source | Substrate | Km (mM) | kcat (s-1) | Notes |

| Human | L-cysteine sulfinic acid | 0.2 ± 0.02 | 5.6 ± 0.2 | Determined using a circular dichroism-based assay.[11][12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or purified enzyme preparations.[13]

Materials:

-

MES buffer (50 mM, pH 6.1)

-

Ferrous sulfate (B86663) (FeSO₄) solution (3 mM)

-

L-cysteine solution (50 mM, freshly prepared)

-

Bathocuproine disulfonate (BCS) solution (0.625 mM)

-

Hydroxylamine (B1172632) (50 mM, for crude preparations)

-

Sulfosalicylic acid (5% w/v)

-

Internal standard solution (e.g., 200 µM L-asparagine)

-

Borate (B1201080) buffer (200 mM, pH 10.4)

-

o-phthalaldehyde (OPA) derivatization reagent

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of 62.5 mM MES, 0.3 mM ferrous sulfate, 5 mM hydroxylamine (if needed), and 0.0625 mM bathocuproine disulfonate.

-

Enzyme Addition: Add the enzyme sample (tissue homogenate or purified CDO) to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding L-cysteine to a final concentration of 5 mM.

-

Incubation: Incubate the reaction mixture at 37°C with shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of 5% sulfosalicylic acid.

-

Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.

-

Sample Preparation for HPLC: Take an aliquot of the supernatant, add the internal standard, and dilute with borate buffer.

-

Derivatization: Derivatize the sample with OPA reagent.

-

HPLC Analysis: Analyze the derivatized sample by HPLC to quantify the amount of L-cysteine sulfinic acid formed.

Circular Dichroism-Based Assay for Cysteine Sulfinic Acid Decarboxylase (CSAD) Activity

This novel protocol provides a direct and continuous spectroscopic method to measure CSAD activity.[4][14]

Materials:

-

Potassium phosphate (B84403) buffer (20 mM, pH 7.2)

-

Dithiothreitol (DTT) (0.2 mM)

-

Ethylenediaminetetraacetic acid (EDTA) (0.1 mM)

-

Pyridoxal 5'-phosphate (PLP) (0.06 mM)

-

L-cysteine sulfinic acid (CSA) solution (various concentrations)

-

Purified human CSAD

-

Circular dichroism (CD) spectropolarimeter

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing potassium phosphate buffer, DTT, EDTA, and PLP.

-

Enzyme Addition: Add a known concentration of purified CSAD to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding CSA to the desired final concentration.

-

CD Measurement: Immediately start monitoring the change in ellipticity at 220 nm as a function of time. The decrease in the CD signal corresponds to the conversion of the L-amino acid substrate to an achiral amine product.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic traces. Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.[11]

HPLC Method for Quantification of this compound

This protocol outlines a general approach for the quantification of this compound in biological samples using HPLC.[15]

Materials:

-

Perchloric acid or other suitable deproteinizing agent

-

HPLC system with a suitable detector (e.g., fluorescence after derivatization or mass spectrometry)

-

Reversed-phase C18 column

-

Mobile phase A: Aqueous buffer (e.g., phosphate buffer with an ion-pairing agent)

-

Mobile phase B: Acetonitrile or methanol

-

Derivatization reagent (e.g., OPA for fluorescence detection)

-

This compound standard solutions

Procedure:

-

Sample Preparation: Homogenize the biological sample and deproteinize using perchloric acid. Centrifuge to remove precipitated proteins.

-

Derivatization (if required): Derivatize the supernatant containing this compound with a suitable reagent if using fluorescence detection.

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Use a gradient elution with increasing concentrations of mobile phase B to separate this compound from other components.

-

Detect this compound using the appropriate detector.

-

-

Quantification: Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound standards.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway, its regulatory network, and a typical experimental workflow.

Caption: Core this compound Biosynthesis Pathways.

Caption: Regulation of Cysteine Dioxygenase (CDO) Expression.

Caption: Experimental Workflow for CDO Activity Assay.

References

- 1. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cysteate synthase(EC 2.5.1.76) - Creative Enzymes [creative-enzymes.com]

- 9. Cysteate synthase - Wikipedia [en.wikipedia.org]

- 10. EC 2.5.1.76 [iubmb.qmul.ac.uk]

- 11. Cysteine Catabolism: A Novel Metabolic Pathway Contributing to Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Transcriptional control of cystine/glutamate transporter gene by amino acid deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Structural Properties of L-Cysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, systematically named (R)-2-amino-3-sulfopropanoic acid, is a naturally occurring amino acid that is not incorporated into proteins during translation.[1] It is an oxidized derivative of the amino acid L-cysteine, where the thiol group is fully oxidized to a sulfonic acid group.[2] This modification results in a highly polar and acidic molecule with distinct structural and chemical properties. This compound plays a role as a metabolite in various organisms, including humans and Escherichia coli.[3] This technical guide provides a comprehensive overview of the structural properties of this compound, presenting key data in a structured format and detailing the experimental protocols used for its characterization.

Molecular and Physicochemical Properties

This compound is a white crystalline solid that is soluble in water.[1][4] In its solid state and near neutral pH, it exists as a zwitterion, with a protonated amino group and deprotonated carboxylate and sulfonate groups.[2][5]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇NO₅S | [2][3] |

| Molecular Weight | 169.16 g/mol | [3][4] |

| IUPAC Name | (2R)-2-amino-3-sulfopropanoic acid | [3] |

| CAS Number | 498-40-8 (L-form) | [2] |

| Appearance | White crystals or powder | [2] |

| Melting Point | Decomposes around 272 °C | [2] |

| Solubility in water | Soluble | [4] |

Acid-Base Properties

The presence of three ionizable groups (carboxyl, amino, and sulfonyl) gives this compound distinct pKa values.

| pKa Value | Reported Value |

| pKa₁ (α-carboxyl) | 1.89 |

| pKa₂ (α-amino) | 8.7 |

| pKb (sulfonic) | ~12.7 |

Crystal and Molecular Structure

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. It crystallizes in the orthorhombic space group P2₁2₁2₁.[5] The molecule exists as a zwitterion in the crystalline state.[5]

Crystallographic Data

The crystal structure of this compound has been determined, revealing the following unit cell dimensions for the anhydrous form:[5]

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| a | 8.35 Å |

| b | 10.16 Å |

| c | 7.44 Å |

| Z (molecules per unit cell) | 4 |

A monohydrate form also exists, crystallizing in the same space group with different unit cell dimensions.[6]

Molecular Geometry

The conformation of this compound is characterized by the relative positions of its functional groups. The acidic carboxyl and sulfonic acid groups are in trans positions with respect to the Cα–Cβ bond.[5] The amino group is in a gauche position to the sulfonic group, which allows for the formation of an intramolecular hydrogen bond.[5]

A diagram of the molecular structure of this compound is presented below.

References

An In-depth Technical Guide to the Chemical Synthesis of L-Cysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, is a compound of significant interest in various scientific and industrial fields. It serves as a key intermediate in the biosynthesis of taurine (B1682933) in many organisms and has applications in pharmaceuticals, cosmetics, and as a food additive. The unique chemical properties imparted by the sulfonate group make its efficient and stereoselective synthesis a critical area of research and development. This technical guide provides a comprehensive overview of the primary chemical synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Routes

The synthesis of this compound can be broadly categorized into three main approaches:

-

Oxidation of L-Cysteine or L-Cystine: This is the most traditional and widely documented method, employing various oxidizing agents to convert the thiol or disulfide functionality into a sulfonic acid group.

-

Paired Electrolysis: An electrochemical approach that offers a highly efficient and environmentally friendly alternative for the simultaneous production of this compound and L-cysteine from L-cystine.

-

Enzymatic Synthesis: A biocatalytic route that leverages the high specificity of enzymes to produce this compound from biological precursors, offering excellent stereocontrol.

The following sections will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.

Oxidation of L-Cysteine or L-Cystine

The direct oxidation of the sulfur atom in L-cysteine or its dimer, L-cystine, is a common strategy for the synthesis of this compound. The choice of oxidizing agent is critical and influences the reaction conditions, yield, purity, and safety of the process.

Diagram of the Oxidation Pathway

Caption: General oxidation pathway of L-cysteine/L-cystine to this compound.

Quantitative Data for Oxidation Methods

| Oxidizing Agent | Starting Material | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Bromine (Br₂) | L-Cystine | 81-90[1] | High | Well-established, high yield | Use of hazardous bromine |

| Chlorine (Cl₂) | L-Cystine | Good[2] | Good | Efficient | Use of toxic chlorine gas |

| Performic Acid | L-Cysteine/L-Cystine | ~71[3] | High | Avoids loss of sulfur-containing amino acids during hydrolysis | Can modify other residues (e.g., tyrosine) |

| Hydrogen Peroxide (H₂O₂) | L-Cystine | Moderate | Variable | Readily available, "green" oxidant | Can lead to side reactions and lower yields |

Experimental Protocols

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

L-Cystine (24 g, 0.1 mole)

-

Concentrated Hydrochloric Acid (50 ml)

-

Deionized Water (150 ml)

-

Bromine (80 g, 25 ml, 0.5 mole)

-

Activated Charcoal

Procedure:

-

In a suitable flask, dissolve L-cystine in a cold mixture of deionized water and concentrated hydrochloric acid.

-

With occasional stirring, add bromine dropwise to the solution over a period of 40 minutes. The temperature of the mixture will rise to approximately 60°C.

-

Evaporate the resulting solution, which may contain a small amount of unreacted bromine, under reduced pressure on a steam bath.

-

Dissolve the dark-colored crystalline residue in 100 ml of deionized water and filter to remove any amorphous insoluble matter.

-

Concentrate the filtrate by evaporation on a water bath to a volume of 65 ml.

-

Allow the solution to crystallize by standing overnight in a refrigerator.

-

Filter the crystals with suction and wash them thoroughly with several portions of 95% ethanol (approximately 100 ml total).

-

Dry the crystals under reduced pressure over phosphorus pentoxide.

-

A second crop of crystals can be obtained by further processing the mother liquor and washings, including decolorization with activated charcoal.[1]

This is a general procedure based on available literature.[4]

Materials:

-

L-Cystine

-

Deionized Water or Alcohol (e.g., Methanol (B129727), Ethanol)

-

Chlorine Gas

Procedure:

-

Suspend L-cystine in deionized water or the desired alcohol in a reaction vessel equipped with a gas inlet and a stirrer.

-

While stirring the mixture at room temperature, bubble chlorine gas through the suspension.

-

Continue the introduction of chlorine gas until the L-cystine has completely dissolved.

-

For the synthesis of this compound in water, concentrate the reaction mixture to induce crystallization.

-

If an alcohol is used as the solvent, the corresponding this compound ester may precipitate from the reaction mixture.

-

Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., methanol for the esters).

This protocol is a general method used for the quantitative analysis of cysteine and cystine in proteins and can be adapted for preparative synthesis.[5]

Materials:

-

L-Cysteine or L-Cystine

-

Formic Acid (88%)

-

Hydrogen Peroxide (30%)

-

Hydrobromic Acid (48%, for neutralization)

Procedure:

-

Prepare performic acid by mixing 9 volumes of formic acid with 1 volume of hydrogen peroxide. Allow the mixture to stand at room temperature for 1 hour to allow for the formation of performic acid.

-

Cool the performic acid solution in an ice bath.

-

Add the L-cysteine or L-cystine sample to the cold performic acid.

-

Allow the oxidation to proceed overnight at a low temperature (e.g., 4°C).

-

Neutralize the excess performic acid by adding hydrobromic acid.

-

The this compound can then be isolated from the solution, typically after removal of the solvent under reduced pressure.

Paired Electrolysis

Paired electrolysis is an innovative electrochemical method that allows for the simultaneous synthesis of two valuable products at the anode and cathode of an electrolytic cell. In the context of this compound synthesis, L-cystine is oxidized to this compound at the anode, while it is reduced to L-cysteine at the cathode. This approach significantly improves the overall efficiency and economics of the process.[6][7]

Diagram of the Paired Electrolysis Workflow

Caption: Paired electrolysis for the simultaneous synthesis of this compound and L-cysteine.

Quantitative Data for Paired Electrolysis

| Parameter | Value | Reference |

| This compound Yield | >90% | [6] |

| L-Cysteine Yield | >90% | [6] |

| Purity of Products | >98% | [6] |

| Total Current Efficiency | >180% | [6] |

| Optimal Current Density | 7 A/dm² | [6] |

| Optimal L-Cystine Concentration | 0.6 mol/dm³ | [6] |

Experimental Protocol for Paired Electrolysis

This protocol is a composite based on the available literature.[6][8]

Materials and Equipment:

-

H-style divided electrolytic cell with an ion-exchange membrane

-

Graphite or Dimensionally Stable Anode (DSA)

-

Graphite cathode

-

DC power supply

-

Magnetic pumps for electrolyte circulation

-

L-Cystine

-

Hydrobromic Acid (HBr)

-

Hydrochloric Acid (HCl)

Procedure:

-

Prepare the Electrolytes:

-

Anolyte: Dissolve L-cystine (e.g., 0.6 mol/dm³) in an aqueous solution of hydrobromic acid.

-

Catholyte: Dissolve L-cystine (e.g., 0.6 mol/dm³) in an aqueous solution of hydrochloric acid.

-

-

Set up the Electrolytic Cell:

-

Assemble the H-style electrolytic cell with the anode and cathode in their respective compartments, separated by the ion-exchange membrane.

-

Connect the anolyte and catholyte reservoirs to their respective compartments using tubing and magnetic pumps to allow for continuous circulation.

-

-

Electrolysis:

-

Pour the anolyte and catholyte into their respective compartments.

-

Begin circulation of the electrolytes.

-

Apply a constant current density (e.g., 7 A/dm²) to the cell using the DC power supply.

-

Monitor the reaction progress. The anolyte will remain colorless as the electrochemically generated bromine reacts immediately with L-cystine. The appearance of a yellow color in the anolyte indicates the completion of the L-cystine oxidation.

-

-

Product Isolation:

-

This compound (from anolyte): Upon completion of the reaction, stop the electrolysis. Concentrate the anolyte solution under reduced pressure to crystallize the this compound. Collect the crystals by filtration and wash with a suitable solvent.

-

L-Cysteine (from catholyte): The L-cysteine can be isolated from the catholyte by appropriate workup procedures, such as crystallization of its hydrochloride salt.

-

Enzymatic Synthesis

The enzymatic synthesis of this compound offers a highly specific and environmentally benign route. This method typically employs a cysteate synthase enzyme to catalyze the formation of this compound from O-phospho-L-serine and a sulfite (B76179) salt.

Diagram of the Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of this compound catalyzed by cysteate synthase.

Quantitative Data for Enzymatic Synthesis

Quantitative data for the industrial-scale enzymatic synthesis of this compound is largely proprietary. However, the key advantage of this method lies in its high stereospecificity, leading to a product with very high enantiomeric purity.

Experimental Protocol for Enzymatic Synthesis

A detailed industrial protocol is not publicly available. The following is a generalized laboratory-scale procedure based on the principles of enzymatic reactions and information from related studies on cysteate synthase.[9]

Materials and Equipment:

-

Cysteate synthase (can be obtained through recombinant expression and purification)

-

O-phospho-L-serine (OPS)

-

Sulfite salt (e.g., sodium sulfite)

-

Buffer solution (e.g., phosphate or TRIS buffer at a suitable pH for enzyme activity)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Reaction vessel with temperature and pH control

-

Purification system (e.g., ion-exchange chromatography)

Procedure:

-

Enzyme Preparation:

-

Express the cysteate synthase gene in a suitable host organism (e.g., E. coli).

-

Purify the recombinant enzyme using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography).

-

-

Enzymatic Reaction:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the purified cysteate synthase and the cofactor PLP.

-

Add the substrates, O-phospho-L-serine and the sulfite salt, to the reaction mixture.

-

Maintain the reaction at the optimal temperature and pH for the enzyme's activity.

-

Monitor the progress of the reaction by measuring the formation of this compound or the consumption of substrates using analytical techniques such as HPLC.

-

-

Product Purification:

-

Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat treatment or pH change).

-

Remove the denatured enzyme and other solids by centrifugation or filtration.

-

Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography to separate it from unreacted substrates and byproducts.

-

Isolate the purified this compound by crystallization or lyophilization.

-

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The traditional oxidation methods are well-established and high-yielding but often involve hazardous reagents. Paired electrolysis presents a highly efficient and environmentally friendly alternative, with the added benefit of co-producing valuable L-cysteine. Enzymatic synthesis offers unparalleled stereoselectivity and mild reaction conditions, making it an attractive option for applications requiring high-purity this compound. The choice of the most appropriate synthesis route will depend on the specific requirements of the application, including scale, cost, purity, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and successfully implement the synthesis of this compound in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient preparation of this compound and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. medallionlabs.com [medallionlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. One-step paired electrochemical synthesis of L-cysteic a [innoua.ua.es]

- 8. krc.cecri.res.in [krc.cecri.res.in]

- 9. Convergent evolution of coenzyme M biosynthesis in the Methanosarcinales: cysteate synthase evolved from an ancestral threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of L-Cysteic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, serves as a crucial intermediate in various biological processes and holds significant potential in the pharmaceutical and biotechnology sectors. Its applications range from use as a neurotransmitter analog to a building block for novel therapeutic agents. Traditional chemical synthesis of this compound often involves harsh reagents and lacks the stereospecificity required for many applications. Enzymatic synthesis presents a compelling alternative, offering high selectivity, milder reaction conditions, and a more sustainable manufacturing footprint. This technical guide provides an in-depth overview of the core enzymatic methodologies for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Enzymatic Routes for this compound Synthesis

Two primary enzymatic pathways have been identified for the biocatalytic production of this compound: the Cysteate Synthase Pathway and the Cysteine Dioxygenase Pathway .

Cysteate Synthase Pathway: A Direct Approach

The most direct and promising enzymatic route for this compound synthesis involves the enzyme cysteate synthase (CS) , classified under EC 2.5.1.76. This enzyme catalyzes the direct formation of this compound from O-phospho-L-serine (OPS) and sulfite (B76179).[1] The reaction proceeds via a beta-replacement mechanism, where the phosphate (B84403) group of OPS is substituted by a sulfite group.[2]

A notable example of this enzyme is CapA, a cysteate synthase identified in the bacterium Capnocytophaga ochracea.[3] This enzyme has been shown to effectively catalyze the synthesis of L-cysteate, which was confirmed through LC-MS analysis.[3]

Logical Relationship of the Cysteate Synthase Pathway:

Figure 1: Cysteate Synthase Pathway for this compound Synthesis.

Cysteine Dioxygenase Pathway: A Two-Step Oxidation

An alternative, albeit less direct, enzymatic route begins with the oxidation of L-cysteine. This pathway utilizes cysteine dioxygenase (CDO) (EC 1.13.11.20), a non-heme iron enzyme that catalyzes the conversion of L-cysteine to L-cysteinesulfinic acid.[4] This reaction is the first major step in cysteine catabolism in mammals.[4]

The subsequent conversion of L-cysteinesulfinic acid to this compound is an oxidation step. While this conversion is known to occur in vivo, a specific, well-characterized enzyme dedicated to this transformation for synthetic purposes is not prominently described in current literature. The oxidation may occur non-enzymatically or be a secondary activity of other oxidoreductases.

Signaling Pathway of L-Cysteine Catabolism involving CDO:

Figure 2: Cysteine Dioxygenase Pathway to this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the key enzymes involved in the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Cysteate Synthase (CapA) from C. ochracea

| Substrate | KM (μM) |

| O-Phospho-L-serine | 1 mM (fixed Na₂SO₃) |

| Sulfite (Na₂SO₃) | 40 μM (fixed OPS) |

Data extracted from activity assays performed at pH 8.5.[5]

Table 2: Properties and Reaction Conditions for Cysteine Dioxygenase (CDO)

| Parameter | Value | Reference |

| EC Number | 1.13.11.20 | [4] |

| Source (Recombinant) | Rat liver cDNA expressed in E. coli | |

| Km for L-Cysteine | 2.5 ± 0.4 mM | |

| Optimal pH | 6.0 - 6.2 | |

| Temperature | 37 °C | |

| Cofactor | Fe(II) |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Protocol for this compound Synthesis using Cysteate Synthase (CapA)

This protocol is adapted from the characterization of CapA from C. ochracea.[3][5]

Experimental Workflow:

References

- 1. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sulfinic acid switch in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

L-Cysteic Acid as a Neurotransmitter Analogue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfur-containing amino acid, is an endogenous metabolite derived from the oxidation of L-cysteine. Structurally analogous to the excitatory neurotransmitter L-glutamate, this compound has garnered significant interest for its role as a potential neurotransmitter analogue and its implications in excitotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with glutamate (B1630785) receptors, detailed experimental protocols for its characterization, and a summary of the available quantitative data. While the neuroexcitatory effects of this compound are acknowledged, it is important to note that a comprehensive quantitative pharmacological profile, including binding affinities and potency at various glutamate receptor subtypes, is not yet fully established in the scientific literature. This guide aims to consolidate the existing knowledge and provide the methodological framework for future investigations.

Data Presentation

The direct quantitative pharmacological data for this compound is sparse. The following tables summarize the available qualitative information for this compound and quantitative data for the closely related and more extensively studied analogue, L-homocysteic acid, to provide a comparative context.

Table 1: Pharmacological Profile of this compound at Glutamate Receptors

| Receptor Subtype | Interaction Type | Observed Effects | Quantitative Data | Citations |

| Ionotropic Receptors | ||||

| NMDA Receptor | Agonist | Implicated in excitotoxic cell death. | No specific EC50 or Ki values reported. | [1] |

| AMPA Receptor | Agonist | Mixed agonist activity reported for sulfur-containing amino acids. | No specific EC50 or Ki values reported. | [2] |

| Kainate Receptor | Agonist | Mixed agonist activity reported for sulfur-containing amino acids. | No specific EC50 or Ki values reported. | [2] |

| Metabotropic Receptors | ||||

| Group I (mGluR1/5) | Agonist (mGluR5) | Positive modulatory action, enhancing synaptic glutamate release. | Acts as an agonist at several rat mGluRs; concentration-dependent enhancement of glutamate efflux (3-100 µM). | [3][4] |

| Group II (mGluR2/3) | - | No specific interaction reported. | - | |

| Group III (mGluR4/6/7/8) | - | No specific interaction reported. | - |

Table 2: Quantitative Data for L-Homocysteic Acid and Other Sulfur-Containing Amino Acids at the NMDA Receptor

| Compound | Interaction Type | Parameter | Value | Receptor/System | Citations |

| L-Homocysteic Acid | Agonist | Ki | 67 µM | Inhibition of [3H]Glutamate binding | [5] |

| L-Homocysteic Acid | Agonist | - | Potently induces NMDA-like cytopathology. | ex vivo chick retina | [5] |

| L-Serine-O-sulfate | Agonist | - | Selective agonist with high affinity for the NMDA binding site. | Rat brain slices | [6] |

| D-Homocysteine sulfinate | Agonist | - | High affinity for the NMDA binding site. | Rat brain slices | [6] |

Signaling Pathways

This compound is known to exert its effects primarily through the activation of N-Methyl-D-Aspartate (NMDA) receptors and Group I metabotropic glutamate receptors (mGluRs).

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor, a ligand-gated ion channel, by this compound (in conjunction with a co-agonist like glycine (B1666218) or D-serine) and membrane depolarization leads to the influx of Ca²⁺ and Na⁺. The subsequent rise in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including calmodulin (CaM), protein kinase C (PKC), and nitric oxide synthase (NOS), which can lead to various cellular responses, including synaptic plasticity and, in cases of overstimulation, excitotoxicity.

References

- 1. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neurotransmitter candidature of sulphur-containing excitatory amino acids in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous sulphur-containing amino acids: potent agonists at presynaptic metabotropic glutamate autoreceptors in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endogenous sulphur-containing amino acids: potent agonists at presynaptic metabotropic glutamate autoreceptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excitatory amino acid receptor potency and subclass specificity of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cysteic Acid in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfur-containing amino acid analog, has emerged as a significant endogenous molecule within the central nervous system (CNS). Structurally similar to the principal excitatory neurotransmitter glutamate (B1630785), this compound exerts its effects primarily through interactions with glutamate receptors, positioning it as a key player in both normal physiological processes and pathological conditions. This technical guide provides an in-depth exploration of the functions of this compound in the CNS, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its roles.

This compound as an Excitatory Amino Acid Neurotransmitter

This compound is recognized as an excitatory amino acid (EAA) that can act as a neurotransmitter in the CNS. It is an oxidation product of L-cysteine.[1][2] Its structural resemblance to glutamate allows it to bind to and activate glutamate receptors, thereby influencing neuronal excitability and synaptic transmission.

Interaction with Glutamate Receptors

This compound's primary mechanism of action in the CNS is through its interaction with both ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors: NMDA Receptor Agonism

This compound is an agonist at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4] Activation of NMDA receptors by agonists like this compound leads to the influx of Ca²⁺ into the neuron, a critical event in initiating downstream signaling cascades. While specific binding affinity data for this compound at NMDA receptors is not extensively documented, studies on the related compound, L-homocysteic acid, show a Ki value of 67 µM for the NMDA receptor.[5] Overactivation of NMDA receptors by agonists, including potentially this compound, can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[3][6]

Metabotropic Glutamate Receptors: A Broad-Spectrum Agonist

This compound also functions as a useful agonist at several subtypes of metabotropic glutamate receptors (mGluRs).[1][2] These G-protein coupled receptors modulate neurotransmission and neuronal excitability through various second messenger systems. The activity of the closely related compound, L-cysteinesulfinic acid, provides insight into the potential potency of this compound at different mGluR subtypes.

Quantitative Data on Receptor Activation

The following table summarizes the available quantitative data for L-cysteinesulfinic acid, a close analog of this compound, at various metabotropic glutamate receptors. This data is presented to provide an estimate of the potential activity of this compound.

| Receptor Subtype | Agonist | pEC50 | EC50 |

| mGluR1 | L-Cysteinesulfinic acid | 3.92 | 120 µM |

| mGluR5 | L-Cysteinesulfinic acid | 4.6 | 25 µM |

| mGluR2 | L-Cysteinesulfinic acid | 3.9 | 126 µM |

| mGluR4 | L-Cysteinesulfinic acid | 2.7 | 2000 µM |

| mGluR6 | L-Cysteinesulfinic acid | 4.0 | 100 µM |

| mGluR8 | L-Cysteinesulfinic acid | 3.94 | 115 µM |

Table 1: Agonist Potency of L-Cysteinesulfinic Acid at Rat Metabotropic Glutamate Receptors [7]

Signaling Pathways of this compound

The activation of glutamate receptors by this compound initiates distinct intracellular signaling cascades, depending on the receptor subtype involved.

Gq-Coupled Signaling via Group I mGluRs

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal function.[8]

Gi-Coupled Signaling via Group II and III mGluRs

When this compound binds to Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs, it activates the Gi alpha subunit of the G-protein. This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, ultimately modulating neuronal excitability and neurotransmitter release.[9]

Experimental Protocols

Radioligand Binding Assay for Metabotropic Glutamate Receptors

This protocol outlines a method for determining the binding affinity of this compound to mGluRs using a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the mGluR subtype of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[10]

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-quisqualate for Group I mGluRs), and varying concentrations of unlabeled this compound.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.[11]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Phosphoinositide Hydrolysis (PLC Activation)

This protocol describes a method to measure the activation of PLC by this compound in cells expressing Gq-coupled mGluRs.

-

Cell Culture and Labeling:

-

Culture cells (e.g., HEK293 cells) expressing the mGluR of interest.

-

Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid to precipitate cellular macromolecules.

-

Neutralize the acid extract.

-

Separate the total inositol phosphates from free [³H]-inositol using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced as a function of the log concentration of this compound.

-

Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

-

Measurement of Adenylyl Cyclase Inhibition

This protocol details a method to assess the inhibition of adenylyl cyclase by this compound in cells expressing Gi-coupled mGluRs.

-

Cell Culture and Treatment:

-

Culture cells (e.g., CHO cells) expressing the desired Gi-coupled mGluR.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Co-incubate the cells with a stimulator of adenylyl cyclase (e.g., forskolin) and varying concentrations of this compound.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen).[12]

-

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the log concentration of this compound.

-

Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of the stimulated adenylyl cyclase activity.

-

Conclusion

This compound is an important endogenous neuromodulator in the CNS that exerts its effects through the glutamate receptor system. Its ability to act as an agonist at both NMDA and various metabotropic glutamate receptors highlights its complex role in regulating neuronal function. The overactivation of these receptors by this compound can contribute to excitotoxic neuronal damage, a common feature of many neurological disorders. Further research into the specific quantitative pharmacology and signaling pathways of this compound will be crucial for understanding its precise physiological and pathological roles and for the development of novel therapeutic strategies targeting the glutamatergic system.

References

- 1. This compound monohydrate | GluR | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. ≥99.0% (T), suitable for LC/MS | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-cysteine, a bicarbonate-sensitive endogenous excitotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Cysteic Acid: A Potential Biomarker for Neurodegenerative, Cardiovascular, and Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-cysteic acid, the fully oxidized form of the amino acid L-cysteine, is emerging as a significant molecule of interest in the field of disease biomarker discovery. Produced under conditions of oxidative stress, its accumulation is implicated in the pathophysiology of a range of disorders, primarily through its action as an excitatory amino acid and its ability to activate glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of this compound's role as a potential biomarker, detailing its connection to neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of its proposed signaling pathways and analytical workflows.

Introduction to this compound

This compound is a non-proteinogenic amino acid formed from the oxidation of L-cysteine.[1] This conversion of a thiol group to a sulfonic acid group can occur through enzymatic pathways or as a result of oxidative stress, where reactive oxygen species (ROS) drive the oxidation.[1][2] As an analog of the excitatory neurotransmitter glutamate, this compound can bind to and activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a cascade of downstream signaling events.[3][4] This excitotoxic potential links this compound to the cellular damage observed in a variety of pathological conditions.

This compound in Disease Pathophysiology

Neurodegenerative Diseases

Elevated levels of oxidative stress are a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[5] This environment promotes the oxidation of L-cysteine to this compound. As an excitotoxin, this compound contributes to neuronal damage by over-activating NMDA receptors, leading to excessive calcium influx and subsequent cell death pathways.[6][7] While direct quantitative data for this compound in these diseases is still emerging, studies on related aminothiols like cysteine and homocysteine show significant alterations in patient plasma and cerebrospinal fluid (CSF), suggesting a dysregulation of this metabolic pathway.[8][9][10]

Cardiovascular Disease

Oxidative stress is also a key player in the pathogenesis of cardiovascular diseases (CVD), including atherosclerosis and myocardial infarction.[11] The oxidation of lipoproteins and endothelial dysfunction are exacerbated by ROS. While studies have more frequently focused on plasma total cysteine as a risk factor, the underlying principle of oxidative stress suggests a potential role for this compound as a more specific marker of oxidative damage in the cardiovascular system.[11][12]

Metabolic Disorders

Metabolic syndrome and type 2 diabetes are characterized by chronic low-grade inflammation and oxidative stress.[13][14] Studies have shown that plasma levels of L-cysteine are lower in diabetic patients, potentially due to its increased consumption for the synthesis of glutathione (B108866) (GSH) to counteract oxidative stress.[7][15] This increased turnover of cysteine could lead to higher production of its oxidized end-product, this compound, making it a candidate biomarker for monitoring disease progression and metabolic dysregulation.

Quantitative Data on this compound and Related Compounds

Direct quantitative data on this compound as a disease biomarker is limited in the current literature. However, data on the precursor, L-cysteine, and the related aminothiol, homocysteine, provide valuable context for the potential utility of this compound. The following tables summarize some of the available data. It is important to note that these are not direct measurements of this compound.

| Disease State | Analyte | Matrix | Patient Group (Concentration) | Control Group (Concentration) | Fold Change/Significance | Reference(s) |

| Neurodegenerative Diseases | ||||||

| Alzheimer's Disease | Total Cysteine | Plasma | Elevated (p < 0.01) | - | - | [9] |